(3-Methoxy-4-nitrophenyl)hydrazine
Overview
Description
(3-Methoxy-4-nitrophenyl)hydrazine is an organic compound characterized by the presence of a methoxy group at the third position and a nitro group at the fourth position on a phenyl ring, with a hydrazine functional group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-4-nitrophenyl)hydrazine typically involves the reaction of 3-methoxy-4-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
3-Methoxy-4-nitrobenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products:
Reduction: (3-Methoxy-4-aminophenyl)hydrazine.
Substitution: Various substituted hydrazine derivatives.
Oxidation: (3-Hydroxy-4-nitrophenyl)hydrazine.
Scientific Research Applications
(3-Methoxy-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-nitrophenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group may also contribute to the compound’s biological activity through redox reactions and the generation of reactive oxygen species.
Comparison with Similar Compounds
- (3-Methoxy-4-aminophenyl)hydrazine
- (3-Hydroxy-4-nitrophenyl)hydrazine
- (3-Methoxy-4-nitrophenyl)hydrazone
Comparison: (3-Methoxy-4-nitrophenyl)hydrazine is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Biological Activity
(3-Methoxy-4-nitrophenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antioxidant, anticancer, and antimicrobial properties, underpinned by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a methoxy group and a nitro group on a phenyl ring, which may influence its reactivity and biological interactions. The presence of these functional groups is crucial for its biological efficacy.
Antioxidant Activity
Antioxidants are vital in combating oxidative stress, which is implicated in various diseases. Studies have demonstrated that hydrazone derivatives, including those related to this compound, exhibit significant antioxidant properties.
- DPPH Radical Scavenging Activity : Research shows that compounds similar to this compound have been tested using the DPPH radical scavenging method. For instance, one study indicated that certain derivatives displayed antioxidant activity exceeding that of ascorbic acid by up to 1.4 times .
Compound | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |
---|---|---|
3-Methoxy-4-nitrophenyl hydrazine | TBD | Higher than Vitamin C |
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays. Specifically, studies have utilized the MTT assay to evaluate cytotoxicity against cancer cell lines.
- Cell Line Testing : In vitro studies have shown that derivatives with similar structures exhibit varying degrees of cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. For example, certain hydrazone derivatives were found to be significantly more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
Cell Line | IC50 Value (µM) | Reference Compound IC50 (µM) |
---|---|---|
U-87 | TBD | 6.08 (Saturosporin) |
MDA-MB-231 | TBD | 6.08 (Saturosporin) |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains.
- Bacterial Inhibition : Compounds derived from nitrophenyl hydrazines demonstrated notable antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The structure-activity relationship indicates that modifications in the hydrazone structure can enhance antibacterial efficacy .
Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |
---|---|
Escherichia coli | TBD |
Pseudomonas aeruginosa | TBD |
Case Studies
- Hydrazone Derivatives : A study synthesized various hydrazone derivatives and evaluated their biological activities. Some showed potent antioxidant and anticancer activities, suggesting that the structural features of these compounds are critical for their efficacy .
- Structure–Activity Relationship : Research into the structure–activity relationship of nitrophenyl hydrazones revealed that specific substitutions on the phenyl ring significantly influenced their biological activities, including selectivity against cancer cell lines .
Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-4-5(9-8)2-3-6(7)10(11)12/h2-4,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZJMSVFHJMNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619414 | |
Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648917-64-0 | |
Record name | (3-Methoxy-4-nitrophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxy-4-nitrophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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